Cas no 1638760-94-7 ({2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine)

{2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine is a heterocyclic amine compound featuring a fused pyrrolopyridine core with a methyl substituent at the 2-position and an aminomethyl functional group at the 4-position. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as a key intermediate in the synthesis of biologically active molecules. Its rigid bicyclic framework enhances binding affinity in receptor-targeted compounds, while the primary amine group allows for further derivatization. The compound exhibits favorable stability under standard handling conditions, making it suitable for use in multi-step synthetic routes. Its well-defined reactivity profile supports efficient incorporation into complex molecular architectures, particularly in medicinal chemistry research.
{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine structure
1638760-94-7 structure
商品名:{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine
CAS番号:1638760-94-7
MF:C9H11N3
メガワット:161.203741312027
CID:5085262
PubChem ID:126970315

{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine 化学的及び物理的性質

名前と識別子

    • {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine
    • (2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine
    • SB14219
    • DB-409807
    • BS-52381
    • 1638760-94-7
    • 2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-methanamine
    • F74267
    • 1-{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine
    • インチ: 1S/C9H11N3/c1-6-4-8-7(5-10)2-3-11-9(8)12-6/h2-4H,5,10H2,1H3,(H,11,12)
    • InChIKey: SYWWWMNSRHXPKX-UHFFFAOYSA-N
    • ほほえんだ: N1C(C)=CC2C1=NC=CC=2CN

計算された属性

  • せいみつぶんしりょう: 161.095297364g/mol
  • どういたいしつりょう: 161.095297364g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 54.7

{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A102020-100mg
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine
1638760-94-7 98%
100mg
$33.0 2025-02-25
Ambeed
A102020-50mg
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine
1638760-94-7 98%
50mg
$18.0 2025-02-25
eNovation Chemicals LLC
Y1216475-1g
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine
1638760-94-7 95%
1g
$1200 2024-06-03
1PlusChem
1P01V7E2-1g
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine
1638760-94-7 98%
1g
$246.00 2024-06-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1229-500mg
{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine
1638760-94-7 95%
500mg
¥3330.0 2024-04-23
Aaron
AR01V7ME-250mg
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine
1638760-94-7 95%
250mg
$127.00 2025-02-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1229-250mg
{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine
1638760-94-7 95%
250mg
¥1998.0 2024-04-23
Aaron
AR01V7ME-50mg
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine
1638760-94-7 95%
50mg
$31.00 2025-02-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1229-100.0mg
{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine
1638760-94-7 95%
100.0mg
¥1199.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1229-500.0mg
{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine
1638760-94-7 95%
500.0mg
¥3330.0000 2024-07-24

{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine 関連文献

{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamineに関する追加情報

Introduction to {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine (CAS No. 1638760-94-7)

{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine} is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 1638760-94-7, belongs to the pyrrolopyridine class of molecules, which are known for their diverse applications in medicinal chemistry. The presence of a methyl group at the 2-position and an amine functional group at the 4-position of the pyrrolopyridine core enhances its chemical reactivity and makes it a valuable scaffold for drug discovery.

The structural framework of {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine incorporates a fused ring system consisting of a pyrrole ring and a pyridine ring. This particular arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited to modulate its interactions with biological targets. The compound's amine group provides a site for further functionalization, allowing chemists to tailor its properties for specific applications.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrrolopyridine derivatives. These compounds have shown promise in various preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression. {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine, in particular, has been investigated for its ability to interact with target proteins in a manner that disrupts abnormal signaling pathways. Its molecular structure suggests that it may exhibit inhibitory activity against certain kinases, making it a candidate for further development as an anticancer agent.

One of the key advantages of {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine is its ability to be synthesized through multiple synthetic routes. Researchers have developed efficient protocols for its preparation that involve cyclization reactions and subsequent functional group transformations. These synthetic strategies not only provide access to the compound in good yield but also allow for modifications that can enhance its pharmacological properties. The flexibility in synthetic design makes this molecule a versatile tool for medicinal chemists.

Recent advancements in computational chemistry have also contributed to the study of {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine. Molecular modeling techniques have been employed to predict how this compound might bind to biological targets such as kinases and transcription factors. These predictions are crucial for guiding experimental efforts and optimizing the compound's design for improved efficacy and selectivity. The integration of computational methods with traditional wet chemistry approaches has accelerated the drug discovery process significantly.

The biological activity of {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine has been evaluated in several preclinical models. Initial studies have shown that it can inhibit the activity of specific kinases involved in cancer cell proliferation. Additionally, the compound has demonstrated potential as an antagonist of certain receptors implicated in inflammatory responses. These findings suggest that {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine may have therapeutic applications beyond oncology, including in the treatment of inflammatory diseases.

Further research is ongoing to fully elucidate the mechanism of action of {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine and to identify any potential side effects or toxicities associated with its use. Animal models are being employed to assess its safety profile and to explore possible interactions with other drugs. These studies are essential for determining whether this compound can progress to clinical trials and ultimately become a viable therapeutic option for patients.

The development of {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine also highlights the importance of collaboration between academic researchers and industry partners. Such collaborations can facilitate the translation of laboratory discoveries into tangible therapeutic benefits for patients. By combining expertise in organic synthesis, computational modeling, and biological testing, researchers can accelerate the pace at which new drugs are developed.

In conclusion, {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine (CAS No. 1638760-94-7) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive candidate for further development as an anticancer agent or a treatment for inflammatory diseases. Continued research efforts will be crucial in unlocking its full therapeutic potential and bringing it closer to clinical application.

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